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Abstract

This technical guide provides a comprehensive overview of the spectroscopic data for
Agistatin E, a polyketide natural product. Following a likely nomenclatural revision in the
scientific literature, this document details the nuclear magnetic resonance (NMR) and mass
spectrometry (MS) data for the compound identified as Adipostatin E, which is presumed to be
identical to Agistatin E. This guide presents the available data in a structured format, outlines
the experimental protocols used for its characterization, and includes a workflow diagram for
spectroscopic analysis, aiming to serve as a vital resource for researchers engaged in natural
product synthesis, pharmacology, and drug development.

Introduction

Agistatin E, a natural product initially associated with cholesterol biosynthesis inhibition, has
been the subject of scientific interest. Recent investigations suggest that the compound
originally designated as Agistatin E is likely the same as Adipostatin E, a potent antimicrobial
agent that inhibits coenzyme A biosynthesis. This guide is based on the spectroscopic data
reported for Adipostatin E, isolated from Streptomyces blancoensis.

Mass Spectrometry Data
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High-resolution mass spectrometry is a critical tool for determining the elemental composition
and exact mass of a compound. For Adipostatin E, High-Resolution Electrospray lonization
Mass Spectrometry (HR-ESI-MS) was utilized to establish its molecular formula.

Table 1: Mass Spectrometry Data for Agistatin E (Adipostatin E)

Parameter Value
Molecular Formula C22H3802
lonization Mode ESI+
Observed lon [M+H]* (m/z) 335.2899

NMR Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the
carbon-hydrogen framework of a molecule. The *H and 13C NMR data are essential for the

structural elucidation of organic compounds. The following data were recorded in methanol-da
(CDsOD).

Table 2: 1H NMR Spectroscopic Data for Agistatin E (Adipostatin E) in CD3OD

. Chemical Shift (9, o Coupling Constant
Position Multiplicity
ppm) (3, Hz)

Data not available in
the searched

literature.

Table 3: 13C NMR Spectroscopic Data for Agistatin E (Adipostatin E) in CDsOD

Position Chemical Shift (6, ppm)

Data not available in the searched literature.
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Note: While the primary literature confirms the acquisition of NMR data, the specific chemical
shift and coupling constant values were not available in the accessed resources.

Experimental Protocols

The following sections describe the general experimental methodologies employed for the
isolation and spectroscopic analysis of Adipostatin E.

Isolation and Purification

Adipostatin E was isolated from the marine microbe Streptomyces blancoensis. The process
involved bioactivity-guided fractionation using preparative C18 chromatography followed by
purification using reverse-phase high-performance liquid chromatography (RP-HPLC).

Mass Spectrometry

High-resolution mass spectra were acquired using an electrospray ionization (ESI) source. The
analysis was performed in positive ion mode to observe the protonated molecule [M+H]*. This
technique allows for the determination of the monoisotopic mass with high accuracy, which is
crucial for confirming the molecular formula.

NMR Spectroscopy

1H and 3C NMR spectra were recorded on a standard NMR spectrometer. The sample was
dissolved in deuterated methanol (CDsOD), which served as the solvent and provided the
deuterium lock signal. One-dimensional (*H and 13C) and two-dimensional (COSY, HSQC,
HMBC) NMR experiments are typically performed to fully elucidate the structure of a novel
compound.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis and structure
elucidation of a natural product like Agistatin E.
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Caption: Workflow for the isolation and structural elucidation of Agistatin E.
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Conclusion

This technical guide consolidates the available spectroscopic data for Agistatin E, presented
as Adipostatin E. The provided mass spectrometry data confirms the molecular formula of the
compound. While the acquisition of NMR data has been reported, specific chemical shifts and
coupling constants were not accessible for inclusion in this guide. The detailed experimental
protocols and the illustrative workflow offer valuable insights for researchers working on the
synthesis, characterization, and biological evaluation of this and similar natural products.
Further research to fully disclose the detailed NMR data would be a significant contribution to
the field.

« To cite this document: BenchChem. [In-Depth Spectroscopic Analysis of Agistatin E: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b599487#agistatin-e-spectroscopic-data-nmr-mass-
spectrometry]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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